5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid
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Overview
Description
5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a thiazole moiety, and multiple chiral centers, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves several steps, including the formation of the pyrrolidine ring, the introduction of the thiazole moiety, and the coupling of these fragments. The reaction conditions typically involve the use of protecting groups, chiral catalysts, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic ring in the thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding stereochemistry, reaction mechanisms, and the development of new synthetic methodologies.
Biology
In biology, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, the compound shows promise as a therapeutic agent. Its complex structure allows for specific interactions with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or enzyme dysfunction.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
- Gentisate (2,5-dihydroxybenzoic acid)
- Para-hydroxybenzoate (PHB)
Uniqueness
Compared to these similar compounds, 5-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid stands out due to its multiple chiral centers and the presence of both a pyrrolidine ring and a thiazole moiety
Properties
Molecular Formula |
C28H38N4O6S |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38N4O6S/c1-16(18-9-11-19(12-10-18)24-17(2)29-15-39-24)30-26(37)21-13-20(33)14-32(21)27(38)25(28(3,4)5)31-22(34)7-6-8-23(35)36/h9-12,15-16,20-21,25,33H,6-8,13-14H2,1-5H3,(H,30,37)(H,31,34)(H,35,36)/t16-,20+,21-,25+/m0/s1 |
InChI Key |
ARKOTBKOUOXZKJ-DTHKZBPFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC(=O)O)O |
Origin of Product |
United States |
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